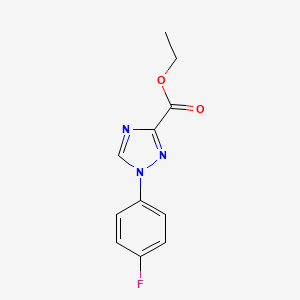

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate

説明

The compound “Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate” is a fluorinated compound, which suggests it might be used in the pharmaceutical industry, as fluorinated compounds are often used in drug design due to their unique properties .

Synthesis Analysis

While specific synthesis information for “Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate” was not found, related compounds such as triazole-pyrimidine hybrids have been synthesized and studied for their neuroprotective and anti-inflammatory properties .

科学的研究の応用

Synthesis and Biological Activities

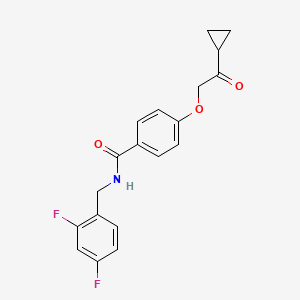

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate and its derivatives have been synthesized through various methods and investigated for different biological activities. One study reports the microwave-assisted synthesis of hybrid molecules containing this compound, which exhibited antimicrobial, antilipase, and antiurease activities, indicating its potential in medicinal chemistry for developing new therapeutic agents (Başoğlu et al., 2013).

Crystal Structure Analysis

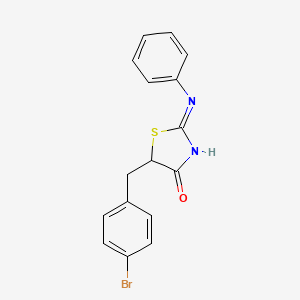

The crystal structure of derivatives of ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate has been determined through X-ray diffraction analysis. These studies provide valuable insights into the molecular arrangement and potential interactions within the compounds, which are crucial for understanding their reactivity and biological activity. For instance, the structure of 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine was elucidated, highlighting the importance of structural analysis in drug design (Jing, 2008).

Antitumor Activity

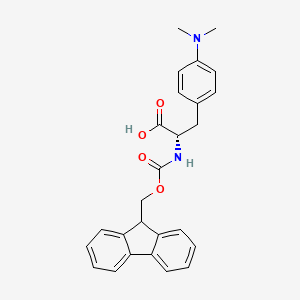

Novel compounds featuring ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate have been designed and synthesized with the aim of exploring their cytotoxic properties. The characterization and evaluation of these compounds have shown promising results in inhibiting tumor cell growth, indicating potential applications in cancer therapy (Gündoğdu et al., 2017).

Synthetic Methodology Development

Research has also focused on developing new synthetic methodologies for compounds containing ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate. These methods aim to improve the efficiency, yield, and applicability of synthetic routes for producing such compounds. An example includes the development of a new and efficient synthetic method for the herbicide carfentrazone-ethyl, showcasing the compound's relevance in agricultural chemistry (Fan et al., 2015).

特性

IUPAC Name |

ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAZXQCELZVSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2558315.png)

![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)

![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)

![cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2558322.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)

![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2558330.png)

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)